molecular formula C8H7ClN2O3 B3058563 3-Chloro-N-methyl-5-nitrobenzamide CAS No. 90110-21-7

3-Chloro-N-methyl-5-nitrobenzamide

Cat. No.: B3058563
CAS No.: 90110-21-7
M. Wt: 214.60
InChI Key: PQDQTVQPFUKKHI-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-5-nitrobenzamide is a useful research compound. Its molecular formula is C8H7ClN2O3 and its molecular weight is 214.60. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • 3-Chloro-N-methyl-5-nitrobenzamide serves as a key intermediate in the synthesis of various compounds. For instance, it was used in the synthesis of chlorantraniliprole, a widely used insecticide, starting from 3-methyl-2-nitrobenzoic acid through a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Analytical Chemistry

  • In analytical chemistry, methods have been developed for determining compounds like 2-chloro-4-nitrobenzamide, 3,5-dinitrobenzamide, and similar additives in animal feeding stuffs. These compounds are extracted and analyzed using gas chromatography, highlighting the importance of this compound in analytical methods (R. A. Hoodless & R. Weston, 1969).

Antidiabetic Research

  • Research into antidiabetic agents has led to the synthesis of derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide. These compounds were found to have significant in vitro antidiabetic activity against α-glucosidase, with molecular docking and dynamic simulation studies supporting their potential as antidiabetic agents (Samridhi Thakral, R. Narang, M. Kumar, & Vikramjeet Singh, 2020).

Antitumor Applications

Antimicrobial Research

  • Nitrobenzamide derivatives, similar in structure to this compound, have been synthesized and evaluated for their antimycobacterial activity. These studies have provided insights into the potential of such compounds for the treatment of tuberculosis (Hongjiang Wang et al., 2019).

Crystal Engineering

  • The compound has applications in crystal engineering, where molecular tapes mediated via hydrogen and halogen bonds are studied. This research is fundamental for understanding molecular interactions and designing new materials (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).

Environmental Applications

  • Studies involving this compound and its derivatives have also been conducted in the field of environmental science, particularly focusing on the adsorption, desorption, and mobility of similar compounds in soils, which is crucial for understanding their environmental impact (Jiangfeng Guo, Guonian Zhu, Jian-jun Shi, & Jin-he Sun, 2004).

Properties

IUPAC Name

3-chloro-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDQTVQPFUKKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296006
Record name 3-Chloro-N-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90110-21-7
Record name 3-Chloro-N-methyl-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90110-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.